molecular formula C13H10ClFN4O B8076733 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

Cat. No.: B8076733
M. Wt: 292.69 g/mol
InChI Key: NKIQWCBUQWWJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is an organic compound with unique structural features, characterized by its chloro and fluoro substituents on a benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one framework. It belongs to the class of heterocyclic compounds, which are known for their widespread use in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one generally involves multi-step reactions, starting from readily available precursors. The key steps often include the formation of the diazepinone ring system, followed by chlorination and fluorination under controlled conditions. Typical reagents might include anhydrous solvents and catalysts to facilitate these transformations, with reaction temperatures carefully monitored to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing batch or continuous flow processes. This involves automated control systems for precise reagent addition, temperature control, and efficient purification steps such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:

  • Substitution reactions: , where the chloro or fluoro groups are replaced by other substituents under nucleophilic or electrophilic conditions.

  • Oxidation reactions: , leading to the formation of higher oxidation state derivatives.

  • Reduction reactions: , which can reduce the diazepinone ring or other functional groups to their corresponding lower oxidation state forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Nucleophiles: such as amines or thiols for substitution reactions.

  • Oxidizing agents: like potassium permanganate for oxidation reactions.

  • Reducing agents: such as lithium aluminium hydride for reduction reactions.

Major products from these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one finds extensive applications in scientific research, particularly in:

  • Medicinal chemistry: , where it serves as a lead compound in the development of therapeutic agents targeting specific biological pathways.

  • Biology: , for studying enzyme interactions and cellular responses due to its ability to interact with various biomolecules.

  • Materials science: , contributing to the synthesis of novel materials with specialized electronic or optical properties.

  • Industry: , where it may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism by which 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate specific pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific context of its application and are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one stands out due to its unique substitution pattern and the resulting chemical properties. Similar compounds in this class might include:

  • 2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks the fluoro group, potentially altering its reactivity and applications.

  • 8-Fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks the chloro group, again affecting its chemical behavior and utility.

  • 5,11-Dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: , which lacks both chloro and fluoro groups, serving as a more basic framework for comparison.

Properties

IUPAC Name

2-chloro-8-fluoro-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O/c1-18-9-4-3-7(15)5-8(9)12(20)19(2)10-6-16-13(14)17-11(10)18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIQWCBUQWWJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)N(C3=CN=C(N=C31)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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